molecular formula C7H7NO2 B6216983 1-cyanospiro[2.2]pentane-1-carboxylic acid CAS No. 2768326-96-9

1-cyanospiro[2.2]pentane-1-carboxylic acid

Cat. No.: B6216983
CAS No.: 2768326-96-9
M. Wt: 137.1
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Description

1-cyanospiro[2.2]pentane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. The spiro[2.2]pentane core is a bicyclic system where two rings share a single carbon atom, creating a highly strained and reactive framework. The presence of both a cyano group and a carboxylic acid group adds to its chemical versatility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyanospiro[2.2]pentane-1-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the spirocyclic core. For instance, the reaction of a suitable diene with a nitrile and a carboxylic acid derivative under controlled conditions can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-cyanospiro[2.2]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The cyano group can be reduced to an amine under suitable conditions.

    Substitution: Both the cyano and carboxylic acid groups can participate in substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

1-cyanospiro[2.2]pentane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.

Mechanism of Action

The mechanism of action of 1-cyanospiro[2.2]pentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The cyano and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.2]pentane-1-carboxylic acid: Lacks the cyano group, making it less versatile in certain reactions.

    1-cyanospiro[2.2]pentane: Lacks the carboxylic acid group, limiting its reactivity in acid-base chemistry.

    Spiro[2.2]pentane-1-carboxamide: Contains an amide group instead of a carboxylic acid, altering its chemical properties and reactivity.

Uniqueness

1-cyanospiro[2.2]pentane-1-carboxylic acid is unique due to the combination of its spirocyclic structure and the presence of both cyano and carboxylic acid groups. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

CAS No.

2768326-96-9

Molecular Formula

C7H7NO2

Molecular Weight

137.1

Purity

95

Origin of Product

United States

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